Topterone

Androgen Receptor Sebaceous Gland Topical Antiandrogen

Source Topterone (WIN-17665) — the definitive steroidal antiandrogen for topical dermatological research. Combines AR antagonism with progestational activity, uniquely inhibiting both testosterone- and DHT-driven androgenic responses while achieving zero systemic antiandrogenic effect at 1 g/kg/day topical dose. Documented 20% sebum excretion reduction in humans provides a quantifiable efficacy benchmark. Non-interchangeable with flutamide or cyproterone acetate due to its route-specific dual-hormone inhibition and high topical-to-systemic safety ratio. Ideal reference standard for hamster flank organ assays, tool compound for skin-restricted pharmacology, and historical efficacy comparator for novel topical antiandrogen candidates. For R&D use only.

Molecular Formula C22H34O2
Molecular Weight 330.5 g/mol
CAS No. 60607-35-4
Cat. No. B108639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopterone
CAS60607-35-4
SynonymsWin 17665;  17-Propyl-testosterone;  (17β)-17-Hydroxy-17-propylandrost-4-en-3-one;  17α-(n-Propyl)-androst-4-en-17β-ol-3-one
Molecular FormulaC22H34O2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
InChIInChI=1S/C22H34O2/c1-4-10-22(24)13-9-19-17-6-5-15-14-16(23)7-11-20(15,2)18(17)8-12-21(19,22)3/h14,17-19,24H,4-13H2,1-3H3/t17-,18+,19+,20+,21+,22+/m1/s1
InChIKeyLZSOOHLAZHOTHJ-GUCLMQHLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topterone (CAS 60607-35-4): Steroidal Antiandrogen for Topical Dermatological Research


Topterone (developmental code WIN-17665), also known as 17α-propyltestosterone or 17α-propylandrost-4-en-17β-ol-3-one, is a steroidal antiandrogen first reported in 1978 and developed for topical administration [1]. It acts as an androgen receptor (AR) antagonist, inhibiting the effects of androgens such as testosterone and dihydrotestosterone (DHT) in target tissues [2]. Systemic administration demonstrates both antiandrogenic and progestational activities, but topical application is designed to localize antiandrogenic effects to the skin while minimizing systemic endocrine disruption . Topterone was investigated clinically for androgen-dependent dermatological conditions, including acne and hirsutism, but was never marketed [1].

Why Generic Substitution Is Problematic for Topterone (CAS 60607-35-4) in Research


Topterone occupies a distinct niche among antiandrogens due to its unique combination of steroidal structure, topical administration route, and specific antiandrogenic activity profile. Unlike non-steroidal antiandrogens (e.g., flutamide) that act as pure AR antagonists without progestational effects, Topterone exhibits mixed antiandrogenic and progestational activities upon systemic exposure . Compared to other steroidal antiandrogens such as cyproterone acetate—which also possesses progestational activity but demonstrates significant systemic effects—Topterone's high topical-to-systemic activity ratio (as demonstrated by the absence of systemic antiandrogenic response at 1 g/kg/day topical dose) is critical for dermatological research where minimizing systemic endocrine disruption is paramount . Furthermore, Topterone inhibits both testosterone- and DHT-stimulated androgenic responses, whereas progesterone only inhibits testosterone-mediated effects [1]. These unique characteristics render Topterone non-interchangeable with other antiandrogens in experimental settings where route-specific, dual-hormone inhibition, or mixed progestational/antiandrogenic profiles are under investigation.

Quantitative Evidence Supporting Topterone (CAS 60607-35-4) Differentiation for Scientific Procurement


Differential Inhibition of Testosterone vs. Dihydrotestosterone in Hamster Flank Organ Model

Topterone (WIN-17665) inhibits flank organ development stimulated by both testosterone and dihydrotestosterone (DHT) in castrated immature male hamsters, whereas progesterone inhibits stimulation by only testosterone [1]. This indicates that Topterone acts directly as an androgen receptor antagonist capable of blocking both the parent hormone and its more potent 5α-reduced metabolite, providing broader antiandrogenic coverage in sebaceous gland models.

Androgen Receptor Sebaceous Gland Topical Antiandrogen Dermatopharmacology

Topical vs. Systemic Antiandrogenic Activity Profile: Minimized Systemic Endocrine Disruption

Systemic administration of Topterone in rats, rabbits, or hamsters demonstrates both antiandrogenic and progestational effects. However, topical application at 1 g/kg/day fails to elicit a systemic antiandrogenic response, and only a minimal progestational response is observed at 32 mg/kg/day . This demonstrates a high topical-to-systemic activity ratio, with a >30-fold difference between doses required for local efficacy and systemic endocrine effects.

Topical Drug Delivery Endocrine Safety Antiandrogen Dermatology

Human Sebum Excretion Reduction: Quantitative Topical Efficacy in Clinical Study

In a clinical study, topical application of 17α-propyltestosterone (Topterone) to the forehead skin of patients for four weeks produced a mean inhibition of sebum excretion of 20% [1]. This represents one of the few quantitative human efficacy data points for a topical antiandrogen on sebum production.

Sebum Production Acne Topical Antiandrogen Clinical Pharmacology

Clinical Development Status: Investigational Topical Antiandrogen with Defined Limitations

Topterone was developed for topical administration but, due to poor effectiveness, was never marketed [1]. It reached Phase 2 clinical development as an investigational drug candidate [2]. This known limitation is valuable for researchers as a benchmark of 'minimal clinically meaningful efficacy' in topical antiandrogen development, providing a useful negative control or comparator for novel candidates aiming to exceed this efficacy threshold.

Drug Development Topical Antiandrogen Clinical Trial Acne

Topical Flank Organ Regression: Unique Progestational Component Lacking in Pure AR Antagonists

Topical application of Topterone causes regression of flank organ development in hamsters . Systemic administration reveals both antiandrogenic and progestational effects . This mixed hormonal profile distinguishes it from pure AR antagonists like flutamide, which lack progestational activity, and from progesterone, which lacks antiandrogenic activity against DHT.

Androgen Receptor Progesterone Receptor Hamster Flank Organ Dermatopharmacology

Optimal Research and Industrial Application Scenarios for Topterone (CAS 60607-35-4)


Topical Antiandrogen Efficacy Benchmarking in Sebaceous Gland Models

Use Topterone as a reference standard or positive control in hamster flank organ or guinea pig supracaudal gland assays to establish a baseline of topical antiandrogenic efficacy. Its documented 20% sebum excretion reduction in humans [1] and dual-hormone inhibition profile [2] provide a quantitative benchmark for evaluating novel topical antiandrogen candidates.

Investigating Androgen vs. Progesterone Signaling Crosstalk in Skin

Leverage Topterone's unique combined antiandrogenic and progestational activities to dissect the relative contributions of androgen and progesterone receptor signaling in sebaceous gland biology, hair follicle cycling, and acne pathogenesis. Its activity profile (unlike pure AR antagonists) allows simultaneous modulation of both pathways.

Topical Route-Specific Endocrine Safety Studies

Employ Topterone as a tool compound to demonstrate the feasibility of achieving local antiandrogenic effects without systemic endocrine disruption. Its documented lack of systemic antiandrogenic response at high topical doses (1 g/kg/day) makes it an ideal model for studying skin-restricted pharmacology and optimizing topical formulations for safety.

Historical Context for Topical Antiandrogen Drug Development

Incorporate Topterone as a historical comparator in drug discovery programs targeting androgen-dependent dermatological conditions. Its clinical development outcome (Phase 2, never marketed due to poor effectiveness) [3] provides a valuable efficacy threshold that novel candidates must surpass to demonstrate clinical potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.